molecular formula C15H27NO3 B2937015 trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde CAS No. 180046-90-6

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde

Cat. No.: B2937015
CAS No.: 180046-90-6
M. Wt: 269.385
InChI Key: QPEFPHCYVMZTGA-JOCQHMNTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde: is a chemical compound with the molecular formula C13H23NO3 and a molecular weight of 241.33 g/mol. It is a useful research chemical, often employed as a building block in organic synthesis. The compound is characterized by the presence of a cyclohexane ring substituted with a formyl group and a tert-butoxycarbonyl (Boc) protected amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.

    Introduction of the Formyl Group: The formyl group is introduced via formylation reactions, often using reagents such as formic acid or formyl chloride.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The formyl group in trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde can undergo oxidation to form carboxylic acids.

    Reduction: The formyl group can also be reduced to form alcohols using reducing agents such as sodium borohydride.

    Substitution: The Boc-protected amino group can be deprotected under acidic conditions to yield the free amine, which can then participate in various substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Acidic conditions using hydrochloric acid or trifluoroacetic acid.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Free amines.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of complex organic molecules.
  • Employed in the development of new synthetic methodologies.

Biology:

  • Utilized in the study of enzyme-substrate interactions.
  • Investigated for its potential as a precursor in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential use in drug discovery and development.
  • Studied for its role in the synthesis of pharmaceutical intermediates.

Industry:

  • Used in the production of fine chemicals and specialty chemicals.
  • Employed in the manufacture of advanced materials.

Mechanism of Action

The mechanism of action of trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde involves its ability to act as a versatile intermediate in various chemical reactions. The formyl group can participate in nucleophilic addition reactions, while the Boc-protected amino group can be deprotected to yield a free amine, which can then engage in further chemical transformations. The compound’s unique structure allows it to interact with different molecular targets and pathways, making it a valuable tool in synthetic chemistry.

Comparison with Similar Compounds

    trans-4-[(Boc-amino)methyl]cyclohexanecarboxylic Acid: Similar structure but with a carboxylic acid group instead of a formyl group.

    tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate: Similar structure but with different protecting groups.

Uniqueness: trans-4-[(Boc-amino)methyl]cyclohexanecarbaldehyde is unique due to its combination of a formyl group and a Boc-protected amino group on a cyclohexane ring. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

tert-butyl N-[(4-formylcyclohexyl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-8-10-4-6-11(9-15)7-5-10/h9-11H,4-8H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVWCWFKYRHGOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

(4-Hydroxymethyl-cyclohexylmethyl)-carbamic acid tert-butyl ester (965 mg, 4.0 mmol) was dissolved in DCM (20 ml) and cooled down to −78° C. Dess Martin reagent (2.52 g, 6.0 mmol) was dissolved in DCM (30 ml) and added slowly to the stage 2 alcohol in solution. The reaction mixture was then stirred at r.t. for 3 h. The resulting solution was poured into a vigorously stirred saturated NaHCO3 and Na2S2O3 solution (1:1, 100 ml). The organic layer was separated and washed with brine, dried over magnesium sulfate and evaporated to dryness to yield the product (786 mg, 82% yield). 1H NMR (300 MHz, CDCl3), δ: 0.83-1.01 (2H, m, CH2), 1.15-1.24 (2H, m, CH2), 1.34 (9H, s, Boc), 1.75-1.88 (2H, m, CH2), 1.90-2.00 (2H, m, CH2), 2.05-2.18 (1H, m, CH), 2.93 (2H, t, J=6.4 Hz, CH2NH), 4.53 (1H, br. s, CHCHO), 9.55 (1H, s, CHO)
Quantity
965 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.52 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Na2S2O3
Quantity
100 mL
Type
reactant
Reaction Step Four
Yield
82%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.